[1-[(2,3-Dichlorophenyl)methyl]piperidin-2-yl]methanol
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Overview
Description
[1-[(2,3-Dichlorophenyl)methyl]piperidin-2-yl]methanol: is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a 2,3-dichlorophenylmethyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-[(2,3-Dichlorophenyl)methyl]piperidin-2-yl]methanol typically involves the reaction of 2,3-dichlorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The resulting intermediate is then subjected to reduction using a reducing agent like sodium borohydride to yield the final product. The reaction conditions often include solvents like ethanol or methanol and are carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group in [1-[(2,3-Dichlorophenyl)methyl]piperidin-2-yl]methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced further to form the corresponding piperidine derivative without the hydroxymethyl group.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 2,3-Dichlorobenzyl aldehyde or 2,3-dichlorobenzoic acid.
Reduction: 2,3-Dichlorophenylmethylpiperidine.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in neurotransmitter metabolism.
Receptor Binding Studies: It can be used in studies to understand receptor-ligand interactions in the nervous system.
Medicine:
Drug Development: The compound’s structure makes it a candidate for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion can provide insights into its potential therapeutic uses.
Industry:
Material Science: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of [1-[(2,3-Dichlorophenyl)methyl]piperidin-2-yl]methanol involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting metabolic pathways. In receptor binding studies, it can interact with neurotransmitter receptors, modulating their activity and influencing signal transduction pathways.
Comparison with Similar Compounds
- [1-[(2,4-Dichlorophenyl)methyl]piperidin-2-yl]methanol
- [1-[(2,3-Dichlorophenyl)methyl]piperidin-3-yl]methanol
- [1-[(2,3-Dichlorophenyl)methyl]piperidin-2-yl]ethanol
Comparison:
- Structural Differences: The position of the chlorine atoms and the substitution on the piperidine ring can significantly affect the compound’s chemical properties and reactivity.
- Reactivity: The presence of different substituents can influence the compound’s reactivity in chemical reactions, such as oxidation and substitution.
- Applications: While similar compounds may have overlapping applications, the unique structure of [1-[(2,3-Dichlorophenyl)methyl]piperidin-2-yl]methanol can make it more suitable for specific uses, such as enzyme inhibition or receptor binding studies.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[1-[(2,3-dichlorophenyl)methyl]piperidin-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO/c14-12-6-3-4-10(13(12)15)8-16-7-2-1-5-11(16)9-17/h3-4,6,11,17H,1-2,5,7-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJQNSNDORMCKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)CC2=C(C(=CC=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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